4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Heterocycle Synthesis Trifluoromethyl Building Blocks Ketene Acetal Chemistry

Researchers seeking a stable, protected trifluoromethyl ketone for selective stepwise synthesis often encounter side reactions with unprotected α,β-unsaturated analogs. 4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS 333339-64-3) addresses this with its diethoxy acetal moiety, enabling controlled transformations into S,S-sulfoximido-substituted heterocycles (55-89% yields). - Supplied with comprehensive NMR, HPLC, and GC documentation. - Boiling point (201.1°C) suits high-temperature reactions and distillation purification. - Available from stock for rapid global shipping to accelerate hit-to-lead programs.

Molecular Formula C8H13F3O3
Molecular Weight 214.18 g/mol
CAS No. 333339-64-3
Cat. No. B1502598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxy-1,1,1-trifluorobutan-2-one
CAS333339-64-3
Molecular FormulaC8H13F3O3
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCCOC(CC(=O)C(F)(F)F)OCC
InChIInChI=1S/C8H13F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h7H,3-5H2,1-2H3
InChIKeyWJFVSOOKSANNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS 333339-64-3): A Strategic Trifluoromethyl Ketone Acetal Building Block


4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS 333339-64-3) is a fluorinated organic compound belonging to the class of trifluoromethyl ketone acetals. Its molecular structure comprises a butanone backbone with a trifluoromethyl group at the 1-position and two ethoxy groups forming an acetal at the 4-position . With a molecular formula of C₈H₁₃F₃O₃ and a molecular weight of 214.18 g/mol, this compound serves as a protected form of the highly reactive 4,4,4-trifluoro-2-oxobutanal system . It is primarily employed as a strategic synthetic intermediate and building block in the construction of trifluoromethyl-substituted heterocycles and other fluorinated molecules of pharmaceutical relevance [1]. Its physicochemical properties, including a density of 1.144 g/cm³ and a boiling point of 201.1°C at 760 mmHg, differentiate it from simpler, non-acetal analogs .

✓
Protected trifluoromethyl ketone building block
Enables controlled, stepwise heterocycle synthesis
✓
Dual acetal/ketone functionality
Supports selective transformations vs. reactive unprotected analogs
✓
High-temperature reaction compatibility
Higher boiling point (201.1°C) suits broader thermal process windows
✓
High-purity supply for drug discovery
Standard ≥95% purity, analytical documentation supported by NMR, HPLC, GC

Why Substituting 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with Generic Analogs Carries Significant Risk


Direct substitution of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with other in-class compounds is not a viable procurement strategy due to its unique dual functionality as both a protected aldehyde and a trifluoromethyl ketone precursor. Generic substitution with a simple trifluoromethyl ketone (e.g., 1,1,1-Trifluoro-2-butanone, CAS 381-88-4) or a non-fluorinated acetal would fail to recapitulate its precise reactivity profile . Specifically, the diethoxy acetal moiety provides essential protection for the alpha-carbonyl position, enabling selective, stepwise transformations that would be impossible with an unprotected, highly electrophilic α,β-unsaturated trifluoromethyl ketone system [1]. Furthermore, its physical properties, such as a significantly higher boiling point (201.1°C) compared to simpler analogs (e.g., 1,1,1-Trifluoro-2-butanone, bp ~45.4°C), directly impact handling, purification, and its suitability for specific reaction conditions, making it irreplaceable in certain synthetic routes .

Risk Factor
Target Compound
Generic Substitute
Reactivity profile mismatch
Protected acetal/ketone system
Simple trifluoromethyl ketone (e.g., CAS 381-88-4)
Thermal handling & purification window
Boiling point 201.1°C
Boiling point ~45.4°C
Purity & documentation standard
≥95% purity; NMR/HPLC/GC support
Often 90% or technical grade; limited documentation
Direct substitution with simple trifluoromethyl ketones or non-fluorinated acetals may not reproduce the controlled, high-yield synthetic routes validated for this building block. Reactivity, physical properties, and lot-to-lot documentation differences can shift synthetic outcomes and require independent re-validation.

Quantitative Differentiation: Evidence-Based Procurement Guide for 4,4-Diethoxy-1,1,1-trifluorobutan-2-one


Protected Trifluoromethyl Ketone Reactivity: O,N-Acetal Synthesis Yields

This compound serves as a critical, protected precursor to trifluoroacetylketene O,N-acetals. In a direct comparative synthetic context, the reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one (derived from 4,4-diethoxy-1,1,1-trifluorobutan-2-one) with sulfoximides yields novel trifluoroacetylketene O,N-acetals in 60-72% yield. Subsequent application of these intermediates provides access to S,S-dimethylsulfoximido-substituted pyrazoles, isoxazoles, and pyrimidines in 55-89% yields [1]. In contrast, analogous syntheses using unprotected or simpler trifluoromethyl ketone precursors would lead to uncontrolled polymerization or side reactions, resulting in significantly lower or negligible yields of the desired heterocycles, thereby demonstrating the essential role of the acetal protection [2].

O,N-Acetal Synthesis Yields
Head-to-head
Target: 60-72% (O,N-acetals); 55-89% (heterocycles). Unprotected comparator: low or negligible yields.
Acetal protection supports practical, high-yield routes.
Sulfoximide/O,N-acetal conditions; data to verify in user's system.
Heterocycle Synthesis Trifluoromethyl Building Blocks Ketene Acetal Chemistry

Physical Property Differentiation: Density and Boiling Point

4,4-Diethoxy-1,1,1-trifluorobutan-2-one exhibits significantly different physical properties compared to its closest non-acetal analog, 1,1,1-Trifluoro-2-butanone. The target compound has a reported density of 1.144 g/cm³ and a boiling point of 201.1°C at 760 mmHg . In contrast, 1,1,1-Trifluoro-2-butanone has a density of approximately 1.2±0.1 g/cm³ and a much lower boiling point of 45.4±35.0°C .

Boiling Point & Density
Reported
Target bp 201.1°C, density 1.144 g/cm³. ~156°C higher bp vs. 1,1,1-Trifluoro-2-butanone.
Enables wider thermal operating and purification window.
Class-level physical property inference; confirm lot-specific values.
Physicochemical Properties Purification Process Chemistry

Analytical Purity and Quality Control Benchmarking

Commercial availability of 4,4-diethoxy-1,1,1-trifluorobutan-2-one is specified with a minimum purity of 95% or higher (e.g., 95+%, 98%) from multiple reputable vendors, with supporting analytical data including NMR, HPLC, and GC available upon request . In comparison, many simple trifluoromethyl ketone analogs are often sold at lower purities (e.g., 90%) or as technical grade materials without the same level of rigorous analytical documentation. This standardized, high-purity specification, backed by spectroscopic and chromatographic evidence, ensures reproducibility in sensitive synthetic applications.

Commercial Purity Specification
Context-dependent
≥95% purity (standard); NLT 98% available. Supported by NMR, HPLC, GC.
High-purity baseline reduces in-house purification needs.
Vendor-specified; review batch COA before critical use.
Analytical Chemistry Quality Control Procurement Specifications

Validated Application Scenarios for 4,4-Diethoxy-1,1,1-trifluorobutan-2-one Based on Procurement Evidence


Synthesis of Novel Trifluoromethylated Heterocycles (Pyrazoles, Isoxazoles, Pyrimidines)

This compound is the demonstrated precursor of choice for the synthesis of novel trifluoroacetylketene O,N-acetals. These intermediates, generated in 60-72% yield from 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one, are then efficiently converted into valuable S,S-dimethylsulfoximido-substituted pyrazoles, isoxazoles, and pyrimidines in 55-89% yields [1]. This application is validated by primary literature and is essential for medicinal chemistry programs targeting these fluorinated heterocyclic scaffolds, where alternative synthetic routes using unprotected ketones are low-yielding or unfeasible.

High-Temperature Reaction Sequences and Purification Processes

The significantly elevated boiling point of 4,4-diethoxy-1,1,1-trifluorobutan-2-one (201.1°C) compared to simple trifluoromethyl ketone analogs (e.g., 1,1,1-Trifluoro-2-butanone, bp ~45.4°C) makes it uniquely suitable for high-temperature reaction sequences and distillation-based purifications . This physical property differentiation is critical for process chemists designing scalable routes where volatile byproducts or solvents must be removed without loss of the valuable fluorinated building block, thereby improving overall process efficiency and yield.

Quality-Controlled Building Block for Drug Discovery

The compound is routinely supplied with a minimum purity of 95% and is accompanied by comprehensive analytical documentation (NMR, HPLC, GC) . This makes it a reliable building block for drug discovery programs where impurities can confound biological assay results or lead to failed synthetic campaigns. The availability of such well-characterized material reduces the burden on internal analytical chemistry resources and accelerates the hit-to-lead and lead optimization phases.

Protecting Group Strategy for α,β-Unsaturated Trifluoromethyl Ketones

The compound serves as a stable, protected form of the highly reactive 4-ethoxy-1,1,1-trifluorobut-3-en-2-one system. Its diethoxy acetal moiety allows for selective, stepwise synthetic transformations without the competing side reactions associated with free α,β-unsaturated trifluoromethyl ketones [1]. This enables the construction of more complex molecular architectures, such as S,S-sulfoximido-substituted heterocycles, that are otherwise difficult to access, highlighting its strategic value in advanced organic synthesis.

Application
Selection Property
Validation Focus
Trifluoromethylated heterocycle synthesis
Protected acetal building block
O,N-acetal intermediate yield and heterocycle formation reproducibility
High-temperature reaction sequences
Elevated boiling point (201.1°C)
Thermal stability and distillation-based purification feasibility
Drug discovery building block supply
≥95% purity with analytical documentation
Lot-to-lot purity consistency and impurity profile review
Stepwise protecting group strategy
Dual acetal/ketone reactivity
Selective transformation tolerance vs. unprotected α,β-unsaturated ketone systems
Applications are supported by published synthetic methodology. Validate critical process parameters under your specific reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.